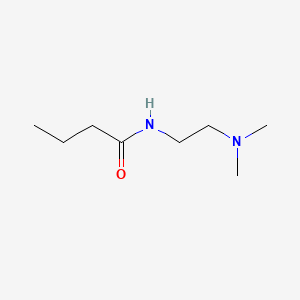

Butanamide, N-(2-(dimethylamino)ethyl)-

Description

Contextualization within Amide Chemistry and Substituted Amines

The amide functional group is a cornerstone of organic chemistry, famously forming the peptide bonds that link amino acids into proteins. Butanamide, N-(2-(dimethylamino)ethyl)- is classified as a tertiary amide, meaning the amide nitrogen is bonded to three carbon atoms. The presence of the N-(2-(dimethylamino)ethyl) substituent significantly influences the molecule's properties. Unlike primary or secondary amides, the nitrogen in this tertiary amide lacks a hydrogen atom, which eliminates its ability to act as a hydrogen-bond donor. This affects its physical properties, such as boiling point and solubility, compared to less substituted amides.

Furthermore, the dimethylamino group imparts the characteristics of a tertiary amine to the molecule. This functional group has a lone pair of electrons on the nitrogen, making it a Lewis base and susceptible to protonation. The presence of two distinct functional groups within the same molecule—an amide and a tertiary amine—allows for complex chemical behavior and potential intramolecular interactions.

Significance as a Model Compound for Chemical Investigations

While not as extensively documented as some other amides, the structure of Butanamide, N-(2-(dimethylamino)ethyl)- makes it a suitable model for studying specific chemical phenomena. The stability of the amide bond is a critical area of research, and its hydrolysis (the cleavage of the bond by reaction with water) is a fundamental process. chemguide.co.ukmasterorganicchemistry.com Amides are generally resistant to hydrolysis, often requiring heat and acidic or basic conditions to proceed at a reasonable rate. masterorganicchemistry.comlibretexts.org

The study of the hydrolysis of a substituted amide like Butanamide, N-(2-(dimethylamino)ethyl)- can provide insights into the electronic and steric effects of the N-substituent on the reaction mechanism. Under acidic conditions, the reaction is catalyzed by acid and involves the addition of water to the protonated amide. chemguide.co.uklibretexts.org In alkaline hydrolysis, the amide reacts with hydroxide (B78521) ions. chemguide.co.uklibretexts.org The presence of the tertiary amine in the substituent can also influence the hydrolysis kinetics, potentially through intramolecular catalysis or by affecting the protonation state of the molecule at different pH values.

Overview of Research Trajectories and Academic Relevance

The academic relevance of Butanamide, N-(2-(dimethylamino)ethyl)- and related compounds lies in their utility in organic synthesis and analytical chemistry. One specific research application that has been documented is its analysis via reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com A method has been described for its separation using a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), the phosphoric acid can be substituted with formic acid. sielc.com This analytical method is scalable and can be employed for the isolation of impurities in preparative separations, indicating its relevance in chemical purity assessment and quality control. sielc.com

Compounds with the N-(2-(dimethylamino)ethyl) moiety are also explored in the synthesis of more complex molecules. For instance, various amino-substituted 2-[2'-(dimethylamino)ethyl] derivatives have been synthesized and evaluated in different contexts. nih.gov While these are more complex structures, the underlying N-(2-(dimethylamino)ethyl)amide fragment is a key building block. The synthesis of such compounds often involves the reaction of a carboxylic acid derivative with N,N-dimethylethylenediamine.

Structure

3D Structure

Properties

CAS No. |

63224-16-8 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]butanamide |

InChI |

InChI=1S/C8H18N2O/c1-4-5-8(11)9-6-7-10(2)3/h4-7H2,1-3H3,(H,9,11) |

InChI Key |

GXQRNXRDAOAFDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCN(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butanamide, N 2 Dimethylamino Ethyl and Analogues

Amidation Strategies Utilizing Butanoic Acid Derivatives

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically challenging process that typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. rsc.org To overcome this, a variety of strategies have been developed to activate the carboxylic acid moiety of butanoic acid and its derivatives, facilitating the nucleophilic attack by the amine.

Coupling Reagents and Catalytic Systems in Amide Bond Formation

A plethora of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. nih.govmdpi.comrsc.org

Carbodiimide-Based Reagents: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. nih.govresearchgate.net The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. researchgate.netbath.ac.uk These additives react with the O-acylisourea to form a more stable active ester, which then reacts with the amine. bath.ac.uk

Phosphonium and Uronium Salt Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents. researchgate.netsigmaaldrich.com HATU, in particular, reacts with the carboxylic acid to form a highly reactive OAt-ester, which rapidly acylates the amine. sigmaaldrich.com

Catalytic Systems: In recent years, catalytic methods for direct amidation have gained significant attention due to their atom economy. mdpi.com Transition metal catalysts based on titanium, zirconium, and boron have shown considerable promise. rsc.orgacs.orgucl.ac.uk For instance, titanium(IV) isopropoxide (Ti(O-iPr)4) and zirconium(IV) chloride (ZrCl4) have been shown to catalyze the direct amidation of carboxylic acids with amines. rsc.org Boron-based catalysts, such as boric acid and borate (B1201080) esters, are also effective, often requiring azeotropic removal of water. acs.orgucl.ac.uk

| Reagent Class | Examples | General Mechanism | Additives |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Formation of an O-acylisourea intermediate | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | Formation of an active ester | - |

| Uronium Salts | HBTU, HATU | Formation of a highly reactive active ester | - |

Solvent Effects and Reaction Condition Optimization

For coupling reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are commonly used as they can solubilize both the carboxylic acid and the amine, as well as the coupling reagents. nih.govacs.org Dichloromethane (DCM) is also a frequent choice, particularly for reactions involving carbodiimides. peptide.com The selection of solvent can be critical; for instance, in some boron-mediated amidations, a mixture of acetonitrile and DMF was found to be optimal. acs.org

Temperature and reaction time are also key parameters. While coupling reagents allow for reactions to proceed at or below room temperature, catalytic direct amidations often require elevated temperatures to drive the dehydration process. rsc.orgrsc.org Microwave irradiation has been explored as a method to accelerate these reactions, often leading to shorter reaction times and improved yields. rsc.org The optimization of these conditions is essential to maximize the yield of the desired butanamide while minimizing side product formation. The use of a Dean-Stark apparatus or molecular sieves can be employed to remove water and drive the equilibrium towards product formation in catalytic systems. mdpi.com

Incorporation of the 2-(Dimethylamino)ethyl Moiety

The 2-(dimethylamino)ethyl side chain is a key structural feature of the target molecule. Its incorporation can be achieved through various synthetic strategies, either by using the pre-formed amine in a direct amidation or by elaborating the side chain on a butanamide scaffold.

Amination Reactions in Side Chain Elaboration

One approach involves the initial formation of a butanamide with a functionalized N-substituent that can be subsequently converted to the 2-(dimethylamino)ethyl group. For example, a butanamide bearing an N-(2-hydroxyethyl) or N-(2-haloethyl) group could be synthesized, followed by a nucleophilic substitution reaction with dimethylamine. Reductive amination is another powerful tool for amine synthesis. libretexts.orgyoutube.comyoutube.com This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org While not directly applicable to the synthesis of the target molecule from butanoic acid, it is a fundamental strategy for creating substituted amines that could serve as precursors.

Precursor Synthesis and Functional Group Transformations

The most direct method for the synthesis of Butanamide, N-(2-(dimethylamino)ethyl)- is the direct coupling of butanoic acid or its activated derivative with N,N-dimethylethylenediamine. This diamine is commercially available and can be used as a nucleophile in the amidation reactions described in section 2.1. lookchem.com

The synthesis of N,N-dimethylethylenediamine itself can be achieved through various routes. One common method is the reaction of ethylenediamine (B42938) with a methylating agent. Alternatively, it can be prepared by the reduction of N,N-dimethyl-2-nitroethylamine or the reductive amination of aminoacetaldehyde with dimethylamine.

Green Chemistry Approaches to Butanamide Synthesis

The principles of green chemistry are increasingly being applied to amide bond formation to reduce waste, avoid hazardous reagents, and improve energy efficiency. ucl.ac.uksphinxsai.com

One of the primary goals of green amidation is to move away from stoichiometric coupling reagents, which generate significant amounts of byproducts. ucl.ac.uk The development of catalytic direct amidation methods, as discussed in section 2.1.1, is a major step in this direction. mdpi.comrsc.orgucl.ac.uk Catalysts like Nb2O5 have been shown to be effective and reusable for direct amidation. researchgate.net

Solvent selection is another key aspect of green chemistry. The use of greener solvents, or even solvent-free reaction conditions, is highly desirable. researchgate.net Solid-phase synthesis, where one of the reactants is immobilized on a solid support, can simplify purification and reduce solvent usage. Microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. rsc.orgrsc.org

Furthermore, maximizing atom economy is a central tenet of green chemistry. sphinxsai.com Direct amidation, where the only byproduct is water, is inherently more atom-economical than methods that rely on coupling reagents. mdpi.com The development of synthetic routes that minimize the number of steps and avoid the use of protecting groups also contributes to a more sustainable process. nih.gov

| Green Chemistry Principle | Application in Butanamide Synthesis | Examples |

|---|---|---|

| Waste Prevention | Use of catalytic methods over stoichiometric reagents | Ti, Zr, B-based catalysts |

| Atom Economy | Direct amidation with water as the only byproduct | Catalytic direct amidation |

| Safer Solvents and Auxiliaries | Use of greener solvents or solvent-free conditions | Solid-phase synthesis, reactions in water or bio-based solvents |

| Design for Energy Efficiency | Use of microwave irradiation to reduce reaction times | Microwave-assisted direct amidation |

Solvent-Free and Atom-Economical Methodologies

The principles of green chemistry prioritize processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. chemistryviews.orgnih.gov In amide synthesis, this translates to favoring direct condensation reactions over methods that use stoichiometric activating agents, which generate significant waste.

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this area, often accelerating reaction rates and enabling reactions to proceed without a solvent. nih.gov For the synthesis of Butanamide, N-(2-(dimethylamino)ethyl)-, a solvent-free approach could involve heating a mixture of butyric acid and N,N-dimethylethylenediamine under microwave irradiation, potentially with a catalyst, driving off the water byproduct. This approach is not only environmentally friendly but also simplifies purification. nih.gov

Another highly atom-economical approach is the redox-neutral, single-step synthesis of amides from alcohols and nitriles. chemistryviews.org For an analogue of the target compound, this could involve reacting butanol with a suitable nitrile catalyzed by a ruthenium complex. This method is 100% atom-economical as no byproducts are formed. chemistryviews.org Similarly, iron(III) sulfate (B86663) has been used to catalyze an atom-economical rearrangement of 2-alkyl-3-aryloxaziridines (formed in-situ from aldehydes and amines) into amides in water, avoiding hazardous solvents and reagents. rsc.org

| Method | Generic Reaction | Key Reagents | Major Byproducts | Atom Economy |

|---|---|---|---|---|

| Acyl Chloride Method | R-COCl + R'-NH₂ → R-CONHR' | Thionyl Chloride (to make acyl chloride) | SO₂, HCl, Triethylamine Hydrochloride | Low |

| Carbodiimide Coupling | R-COOH + R'-NH₂ → R-CONHR' | EDCI, HOBt | EDC-urea, HOBt waste | Low |

| Direct Thermal/Catalytic Amidation | R-COOH + R'-NH₂ → R-CONHR' | Heat or Catalyst | H₂O | High |

| Alcohol + Nitrile Method | R-CH₂OH + R'-CN → R-CH₂NHCOR' | Ru-catalyst | None | 100% chemistryviews.org |

Sustainable Catalysis in Amide and Amine Synthesis

The development of sustainable catalytic processes is crucial for modern chemical manufacturing. rsc.org This involves replacing stoichiometric reagents with catalysts that are efficient, recyclable, and derived from abundant, non-toxic materials.

Enzymatic catalysis offers a highly sustainable route for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the direct amidation of carboxylic acids with amines in green solvents with excellent yields and purity, eliminating the need for additives or intensive purification. nih.gov This biocatalytic approach could be directly applied to the synthesis of Butanamide, N-(2-(dimethylamino)ethyl)- from butyric acid and N,N-dimethylethylenediamine.

In the realm of amine synthesis, which is relevant for producing precursors to butanamide analogues, catalytic "hydrogen borrowing" or "N-alkylation of amines with alcohols" represents a green methodology. rsc.org This process uses a catalyst to temporarily oxidize an alcohol to an aldehyde, which then reacts with an amine to form an imine, followed by reduction to the final amine product. The hydrogen is effectively borrowed from the alcohol and returned in the reduction step, with water as the only byproduct. rsc.org Furthermore, deep eutectic solvents (DESs) are emerging as environmentally benign substitutes for traditional solvents and can even act as catalysts in various amination reactions, improving yields and simplifying product isolation. mdpi.com Micellar catalysis is another innovative approach, enabling amidation reactions to be performed in water, thereby replacing regulated aprotic dipolar solvents like DMF or NMP. nih.gov

| Catalyst Type | Example Catalyst | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Biocatalyst | Candida antarctica lipase B (CALB) | Direct Amidation | High selectivity, mild conditions, green solvent compatibility | nih.gov |

| Base Metal | Potassium phosphate (B84403) (K₃PO₄) | Ester Amidation | Cost-effective, low toxicity, high reaction mass efficiency | acs.orgresearchgate.net |

| Zirconium-based | Zirconocene dichloride (Cp₂ZrCl₂) | Ester Amidation | Effective for unactivated esters and various amines | researchgate.net |

| Ruthenium-based | [Cp*IrCl₂]₂ | N-alkylation with alcohols | High atom economy, applicable to large-scale synthesis | rsc.org |

| Gold-based | Gold-CAAC complex | Addition of ammonia (B1221849) to alkynes | No waste, quick one-step reaction | innovations-report.com |

Stereoselective Synthesis of Chiral Analogues of Butanamide, N-(2-(dimethylamino)ethyl)-

Introducing chirality into molecules is of paramount importance, particularly in pharmacology, where different enantiomers can have vastly different biological activities. For analogues of Butanamide, N-(2-(dimethylamino)ethyl)-, creating specific stereoisomers requires advanced asymmetric synthesis techniques.

Asymmetric Amidation Techniques

Asymmetric amidation aims to create a chiral amide from a prochiral starting material with a high degree of enantioselectivity. This can be achieved through various catalytic strategies. For instance, a chiral catalyst can selectively recognize one of two enantiotopic groups in a meso-dicarboxylic acid or di-amine, leading to a single enantiomer of the product. Catalytic asymmetric aza-Michael additions, for example, can be used to construct chiral amides by adding an amide nucleophile to a prochiral acceptor in the presence of a chiral catalyst. acs.org

Chiral Auxiliary and Organocatalytic Approaches

One of the most established methods for controlling stereochemistry is the use of a chiral auxiliary . wikipedia.org This involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. For synthesizing a chiral analogue of Butanamide, N-(2-(dimethylamino)ethyl)-, one could start with a chiral auxiliary-bearing carboxylic acid, such as one derived from an Evans oxazolidinone or pseudoephedrine. wikipedia.orgnih.gov Alkylation of this substrate would proceed with high diastereoselectivity, and subsequent amidation with N,N-dimethylethylenediamine followed by removal of the auxiliary would yield the enantiomerically enriched product.

Organocatalysis has revolutionized asymmetric synthesis by using small, chiral organic molecules to catalyze enantioselective transformations. acs.org Chiral primary and secondary amines have proven to be powerful organocatalysts for a wide range of reactions. mdpi.comrsc.org For example, to create an analogue with a chiral center on the butanamide backbone, an aldehyde could be reacted with a nitroalkane in a Michael addition catalyzed by a chiral secondary amine. The resulting chiral nitro-aldehyde could then be converted to the corresponding chiral carboxylic acid and subsequently amidated to form the final product.

| Approach | Key Component | Mechanism of Stereocontrol | Applicable Reactions |

|---|---|---|---|

| Chiral Auxiliary | Evans' Oxazolidinones | Steric hindrance from the auxiliary directs incoming reagents to one face of the enolate. | Alkylation, Aldol, Conjugate Addition |

| Chiral Auxiliary | Pseudoephedrine/Pseudoephenamine | Forms a stable chelated enolate, blocking one face from electrophilic attack. | Alkylation (especially for quaternary centers) nih.gov |

| Organocatalysis | Chiral Primary/Secondary Amines (e.g., Proline-derived) | Forms a transient chiral enamine or iminium ion intermediate that reacts stereoselectively. | Michael Addition, Aldol, Mannich Reaction acs.org |

| Organocatalysis | Chiral Squaramides | Acts as a bifunctional catalyst, activating both nucleophile and electrophile via hydrogen bonding. | Aza-Michael Addition acs.org |

Flow Chemistry and Continuous Processing in Butanamide Production

Flow chemistry, often utilizing microreactors, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. nih.govmdpi.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety when handling hazardous intermediates, and straightforward scalability by "numbering-up" (running multiple reactors in parallel). researchgate.netmdpi.com

The synthesis of Butanamide, N-(2-(dimethylamino)ethyl)- is well-suited for a continuous flow process. researchgate.net A typical setup would involve two separate streams, one containing butyryl chloride in a suitable solvent and the other containing N,N-dimethylethylenediamine and a scavenger base (like triethylamine) in the same solvent. These streams would be pumped into a T-mixer for rapid mixing and then into a heated or cooled reactor coil where the reaction occurs. The residence time in the reactor can be precisely controlled by adjusting the flow rates and the reactor volume. mdpi.com The output stream can then be directed through in-line purification modules, such as solid-supported scavengers or liquid-liquid extraction units, to yield a continuous flow of the purified product. thieme-connect.de This approach can significantly increase space-time yields and process safety. nih.gov

Direct amidation using less reactive starting materials can also be achieved in flow systems, often using heterogeneous catalysts packed into a column reactor. rsc.org For instance, a solution of butyric acid and N,N-dimethylethylenediamine could be passed through a heated column containing a solid acid catalyst or alumina, facilitating the condensation reaction in a continuous manner. rsc.org

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent due to high surface-area-to-volume ratio in microchannels. mdpi.com |

| Reaction Time | Typically longer, includes heating/cooling of large volumes. | Often much shorter (seconds to minutes) due to efficient mixing and heat transfer. researchgate.net |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and better temperature control. nih.gov |

| Scalability | Complex, often requires re-optimization of conditions. | Simpler, achieved by running the system for longer or by numbering-up. researchgate.net |

| Process Control | Less precise control over reaction parameters throughout the vessel. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Space-Time Yield | Generally lower. | Generally higher. nih.gov |

Advanced Spectroscopic and Structural Elucidation of Butanamide, N 2 Dimethylamino Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Predicted ¹H and ¹³C NMR spectra provide foundational information for the structural assignment of Butanamide, N-(2-(dimethylamino)ethyl)-. The chemical shifts are influenced by the electron density around the nuclei, which is dictated by the bonding and the presence of nearby functional groups.

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton in the molecule. The predicted chemical shifts (δ) are presented in the table below. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-2 | 0.95 | Triplet | 3H |

| H-3 | 1.65 | Sextet | 2H |

| H-4 | 2.15 | Triplet | 2H |

| H-6 | 3.35 | Quartet | 2H |

| H-7 | 2.45 | Triplet | 2H |

| H-9, H-10 | 2.25 | Singlet | 6H |

| NH | ~7.5-8.5 | Broad Singlet | 1H |

Note: The chemical shift of the amide proton (NH) can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data:

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~173 |

| C-2 | ~14 |

| C-3 | ~19 |

| C-4 | ~39 |

| C-6 | ~38 |

| C-7 | ~58 |

| C-9, C-10 | ~45 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and elucidating the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the molecule. For Butanamide, N-(2-(dimethylamino)ethyl)-, cross-peaks would be expected between the protons on C-2 and C-3, C-3 and C-4, and C-6 and C-7, confirming the connectivity of the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the triplet at δ 2.15 ppm would show a correlation to the carbon signal at approximately 39 ppm, confirming their assignment to C-4 and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected from the protons on C-4 to the carbonyl carbon (C-1), and from the protons on C-6 to the carbonyl carbon (C-1), confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformational preferences. For a flexible molecule like this, NOESY could reveal through-space interactions between protons on the butanamide and the dimethylaminoethyl moieties, offering insights into its preferred solution-state conformation.

Dynamic NMR Studies for Conformational Analysis

The amide bond in Butanamide, N-(2-(dimethylamino)ethyl)- is known to exhibit restricted rotation due to the partial double bond character of the C-N bond. nih.govnanalysis.com This can lead to the existence of conformational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational dynamics.

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals corresponding to the groups attached to the amide nitrogen. At low temperatures, the rotation around the amide bond may be slow on the NMR timescale, resulting in separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged single signal at higher temperatures. Analysis of the line shapes at different temperatures allows for the determination of the energy barrier to rotation. For tertiary amides, these barriers are typically in the range that is accessible by DNMR. researchgate.netastr.rorsc.org While no specific DNMR studies have been reported for Butanamide, N-(2-(dimethylamino)ethyl)-, such an investigation would provide valuable information on its conformational flexibility.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of Butanamide, N-(2-(dimethylamino)ethyl)- would be dominated by the characteristic absorption bands of the amide and amine functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3300 | Medium |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C=O Stretch (Amide I) | ~1640 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

| C-N Stretch | 1000-1250 | Medium |

The strong absorption around 1640 cm⁻¹ is a hallmark of the amide carbonyl group. The N-H stretching and bending vibrations are also characteristic of the secondary amide.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the amide would also be visible in the Raman spectrum. The C-C and C-N stretching vibrations of the alkyl chains would also be expected to give rise to distinct Raman signals. A detailed computational analysis of the vibrational frequencies would be necessary for a complete assignment of the Raman spectrum.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For Butanamide, N-(2-(dimethylamino)ethyl)-, the nominal molecular weight is 158 g/mol .

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition, C₈H₁₈N₂O, by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral losses. A plausible fragmentation pathway would involve the characteristic alpha-cleavage of amines. The most prominent fragmentation is expected to be the cleavage of the C-C bond adjacent to the dimethylamino group, leading to the formation of a stable iminium ion.

Proposed Key Fragment Ions:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 158 | [C₈H₁₈N₂O]⁺ | Molecular Ion |

| 58 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage |

| 71 | [CH₃CH₂CH₂CO]⁺ | Cleavage of the amide C-N bond |

| 86 | [CH₃CH₂CH₂CONH₂]⁺ | McLafferty rearrangement |

| 101 | [M - C₄H₇O]⁺ | Loss of the butanoyl group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the solid-state conformation of Butanamide, N-(2-(dimethylamino)ethyl)-.

To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD). Should a suitable single crystal be grown, X-ray diffraction analysis would offer an unambiguous depiction of its molecular geometry in the solid state, including the planarity of the amide group and the conformation of the alkyl chains. This experimental data would serve as a valuable benchmark for comparison with computational models and solution-state conformational studies.

Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing of Butanamide, N-(2-(dimethylamino)ethyl)- would involve a detailed study of its single-crystal X-ray diffraction data. This would elucidate the three-dimensional arrangement of the molecules in the solid state. Key to this analysis is the identification and characterization of intermolecular interactions, which govern the crystal's stability and physical properties.

The primary intermolecular interactions expected for this molecule would include:

Hydrogen Bonding: The secondary amide group (-C(=O)NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). It would be anticipated that N-H···O=C hydrogen bonds would be a dominant feature, potentially leading to the formation of common supramolecular motifs such as chains or tapes.

Van der Waals Forces: Dispersive forces would be present between the aliphatic portions of the molecule, including the butyl group and the ethylenediamine (B42938) backbone.

Dipole-Dipole Interactions: The polar amide group would contribute to dipole-dipole interactions within the crystal lattice.

A comprehensive study would include a table of significant intermolecular contacts, detailing donor-acceptor distances and angles, to quantify the strength and geometry of these interactions.

Interactive Data Table: Hypothetical Intermolecular Interactions This table is a template illustrating how data would be presented if available.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|---|---|

| N-H···O | N(1)-H(1) | O(1) | Data not available | Data not available | Data not available |

Conformational Preferences in the Crystalline State

The conformational flexibility of Butanamide, N-(2-(dimethylamino)ethyl)- arises from several rotatable single bonds. A crystallographic study would provide precise information on the preferred conformation adopted by the molecule in the solid state. This would involve the analysis of key torsion angles.

Points of conformational interest would include:

The conformation of the butanamide group.

The torsion angles along the N-(CH2)2-N backbone.

The orientation of the dimethylamino group.

The interplay between intramolecular steric effects and the optimization of intermolecular interactions in the crystal lattice would determine the final observed conformation.

Interactive Data Table: Hypothetical Torsion Angles This table is a template illustrating how data would be presented if available.

| Torsion Angle | Atoms Involved | Angle (°) |

|---|---|---|

| ω (Amide) | C-C(=O)-N-C | Data not available |

| τ1 | C(=O)-N-C-C | Data not available |

| τ2 | N-C-C-N | Data not available |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment in Chiral Derivatives

Should chiral derivatives of Butanamide, N-(2-(dimethylamino)ethyl)- be synthesized, for instance, by introducing a stereocenter in the butanamide moiety, chiroptical spectroscopy would be a powerful tool for assigning their absolute configuration. Electronic Circular Dichroism (ECD) is particularly informative.

An ECD study would involve:

Experimental measurement of the ECD spectrum of the chiral derivative.

Computational modeling of the theoretical ECD spectra for both possible enantiomers (R and S).

Comparison of the experimental spectrum with the calculated spectra to determine the absolute configuration of the synthesized compound.

The ECD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. For a chiral derivative of this compound, the amide chromophore would be the primary focus. The sign and intensity of the Cotton effects in the ECD spectrum would be directly related to its chiral environment.

Without specific chiral derivatives and the corresponding experimental data, a detailed analysis in this area remains speculative.

Computational Chemistry and Theoretical Modeling of Butanamide, N 2 Dimethylamino Ethyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Butanamide, N-(2-(dimethylamino)ethyl)-, DFT calculations would be employed to determine its most stable three-dimensional structure. The process involves a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields the equilibrium geometry, characterized by specific bond lengths, bond angles, and dihedral angles.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. A commonly used functional for organic molecules is B3LYP, paired with a basis set such as 6-31G*. The output of such a calculation would provide the minimized energy of the molecule, which is a measure of its stability.

Table 1: Hypothetical Optimized Geometric Parameters for Butanamide, N-(2-(dimethylamino)ethyl)- calculated using DFT (B3LYP/6-31G)*

| Parameter | Value (Angstroms/Degrees) |

| C=O bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.35 Å |

| C-C bond lengths | ~1.54 Å |

| O=C-N bond angle | ~122° |

| C-N-C bond angle | ~118° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For Butanamide, N-(2-(dimethylamino)ethyl)-, the lone pairs on the nitrogen and oxygen atoms would be expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The LUMO would likely be centered around the carbonyl group, indicating its susceptibility to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Butanamide, N-(2-(dimethylamino)ethyl)-

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: These energy values are hypothetical and serve to illustrate the concept.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential. Red typically indicates regions of high electron density and negative electrostatic potential, which are prone to electrophilic attack. Blue represents regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral potential. For Butanamide, N-(2-(dimethylamino)ethyl)-, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogen and the hydrogens of the ethyl and methyl groups.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide information on a static, minimized structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time.

In an MD simulation of Butanamide, N-(2-(dimethylamino)ethyl)-, the molecule would be placed in a simulated environment (e.g., a box of water molecules to mimic aqueous solution), and the forces between atoms would be calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the trajectory of each atom. By analyzing these trajectories, one can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable conformations. This is particularly important for a flexible molecule like Butanamide, N-(2-(dimethylamino)ethyl)-, which has several rotatable bonds.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and energetics. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, and any intermediates and transition states.

For a hypothetical reaction involving Butanamide, N-(2-(dimethylamino)ethyl)-, such as its hydrolysis, computational methods could be used to locate the transition state structure. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often used to find transition states.

Solvent Effects on Molecular Conformation and Reactivity through Continuum Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models are a computationally efficient way to account for the effects of a solvent without explicitly modeling individual solvent molecules.

In a continuum model, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used example. Applying a continuum model to Butanamide, N-(2-(dimethylamino)ethyl)- would allow for the calculation of its properties, such as its conformational preferences and reactivity, in different solvents. For instance, the relative energies of different conformers might change in a polar solvent compared to a nonpolar solvent due to differing solvation of polar functional groups.

Prediction of Spectroscopic Parameters from First Principles Calculations

First principles calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for predicting the spectroscopic parameters of molecules. st-and.ac.uksemanticscholar.org These computational methods allow for the simulation of a molecule's behavior and properties, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies (Infrared and Raman spectra), from its electronic structure alone. This theoretical approach provides valuable insights that can aid in the interpretation of experimental spectra and the structural elucidation of compounds like Butanamide, N-(2-(dimethylamino)ethyl)-.

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. nih.gov For molecules containing amide and tertiary amine functionalities, various functionals such as B3LYP, OPBE, and EDF1 have been successfully employed. nih.govacs.orgnih.gov Similarly, basis sets like 6-31G* or the more extensive 6-311++G** are commonly used to achieve a balance between computational cost and accuracy. nih.govacs.org

For Butanamide, N-(2-(dimethylamino)ethyl)-, a typical computational workflow would begin with the geometry optimization of the molecule's ground state. This process finds the lowest energy conformation, which is crucial for accurate frequency and chemical shift calculations. Following optimization, the specific spectroscopic properties are calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT to calculate the NMR chemical shieldings. nih.gov These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such calculations can predict the 1H and 13C NMR spectra, providing crucial information about the chemical environment of each nucleus within the molecule. For the tertiary amine group in Butanamide, N-(2-(dimethylamino)ethyl)-, methods like HF/6-311++G** and OPBE/6-311++G** have shown good results in predicting chemical shifts. nih.gov

Illustrative Predicted 13C and 1H NMR Chemical Shifts The following data is a hypothetical representation based on typical values for similar structures and is intended for illustrative purposes.

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

| Carbonyl (C=O) | 173.5 | - |

| Alpha-Carbon (CH2) | 36.2 | 2.15 (t) |

| Beta-Carbon (CH2) | 19.5 | 1.65 (sext) |

| Gamma-Carbon (CH3) | 13.8 | 0.92 (t) |

| N-CH2 | 58.1 | 3.35 (q) |

| N-CH2 (amino side) | 37.9 | 2.40 (t) |

| N-(CH3)2 | 45.4 | 2.22 (s) |

Vibrational Spectroscopy (IR & Raman): Theoretical vibrational spectroscopy involves calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be directly correlated with peaks in the experimental infrared (IR) and Raman spectra.

For amides, specific vibrational modes are of particular interest. acs.orgacs.org The "Amide I" band, typically appearing between 1600–1800 cm-1, is primarily due to the C=O stretching vibration. acs.org The "Amide II" (1470–1570 cm-1) and "Amide III" (1250–1350 cm-1) bands are more complex, arising from a mix of N-H in-plane bending and C-N stretching vibrations. acs.org DFT calculations can accurately predict the frequencies of these characteristic bands, aiding in the analysis of the molecule's structure and hydrogen-bonding interactions. nih.govuci.edu

Illustrative Predicted Vibrational Frequencies The following data is a hypothetical representation based on typical values for similar structures and is intended for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

| N-H Stretch | ~3350 | Amide A (if secondary amide) |

| C-H Stretch | 2850-3000 | Aliphatic C-H stretches |

| C=O Stretch | ~1650 | Amide I band |

| N-H Bend / C-N Stretch | ~1550 | Amide II band |

| C-N Stretch / N-H Bend | ~1290 | Amide III band |

| C-N Stretch | ~1150 | Tertiary amine C-N stretch |

By simulating these spectroscopic parameters, computational chemistry offers a powerful predictive capability that complements and enhances experimental investigation, providing a deeper understanding of the molecular structure and properties of Butanamide, N-(2-(dimethylamino)ethyl)-.

Reactivity and Reaction Mechanisms of Butanamide, N 2 Dimethylamino Ethyl

Reactions at the Amide Moiety

The amide group in Butanamide, N-(2-(dimethylamino)ethyl)- is characterized by a resonance-stabilized structure that renders it less reactive than other carbonyl derivatives. chemistrysteps.com Nevertheless, it can undergo several important transformations.

Hydrolysis Kinetics and Mechanism

The hydrolysis of amides to yield a carboxylic acid and an amine is a well-studied reaction, though it typically requires forcing conditions such as high temperatures and the presence of strong acids or bases. libretexts.orglibretexts.org Tertiary amides, such as the one present in Butanamide, N-(2-(dimethylamino)ethyl)-, are generally more resistant to hydrolysis than primary and secondary amides. arkat-usa.org

Acid-catalyzed hydrolysis involves initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates attack by a water molecule. libretexts.orglibretexts.org The subsequent steps involve proton transfers and elimination of the amine as its ammonium (B1175870) salt.

The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of catalysts. While quantitative kinetic data for the hydrolysis of Butanamide, N-(2-(dimethylamino)ethyl)- is not available in the reviewed literature, the general principles of tertiary amide hydrolysis apply.

Nucleophilic and Electrophilic Attack at the Carbonyl and Nitrogen Centers

Nucleophilic Attack at the Carbonyl Center: The carbonyl carbon of the amide in Butanamide, N-(2-(dimethylamino)ethyl)- is electrophilic, but less so than that of ketones or esters due to the electron-donating effect of the nitrogen atom through resonance. chemistrysteps.com Despite this reduced reactivity, it can be attacked by strong nucleophiles. For instance, reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) leads to the corresponding amine, N,N-dimethyl-N'-(pentyl)ethane-1,2-diamine, by converting the carbonyl group into a methylene (B1212753) group. libretexts.org

Electrophilic Attack at the Nitrogen Center: The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, which significantly reduces its nucleophilicity. chemistrysteps.com Consequently, direct electrophilic attack at the amide nitrogen is generally difficult and not a common reaction pathway under normal conditions.

Transamidation Reactions

Transamidation, the exchange of the amine portion of an amide with another amine, is a challenging but valuable transformation. Direct transamidation of tertiary amides is thermodynamically challenging and kinetically slow due to the stability of the C-N bond. acs.orgnih.govnih.gov Consequently, these reactions often require catalysts to proceed at a reasonable rate. nih.gov

Various metal catalysts, such as those based on aluminum, palladium, and tungsten, have been developed to facilitate the transamidation of tertiary amides. acs.orgrsc.orgacs.org The mechanism often involves coordination of the catalyst to the amide carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the incoming amine. nih.gov For Butanamide, N-(2-(dimethylamino)ethyl)-, a potential transamidation reaction with a primary or secondary amine would yield a new amide and N,N-dimethylethane-1,2-diamine. The specific conditions and catalyst would be crucial for achieving this transformation.

Reactions Involving the Tertiary Amine Functionality

The tertiary amine group in Butanamide, N-(2-(dimethylamino)ethyl)- is a key reactive center, exhibiting characteristic nucleophilic and basic properties.

Alkylation and Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it a good nucleophile, readily reacting with alkylating agents.

Alkylation: N-alkylation of tertiary amines can occur with various alkylating agents. For example, reaction with alkyl halides can introduce a new alkyl group on the nitrogen. However, for a tertiary amine like that in Butanamide, N-(2-(dimethylamino)ethyl)-, this would lead to the formation of a quaternary ammonium salt. The term "alkylation" in this context often refers to the formation of these quaternary salts.

Quaternization: This is a common reaction of tertiary amines where they react with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. rsc.org This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkyl halide. semanticscholar.org

The quaternization of the dimethylamino group in polymers containing 2-(dimethylamino)ethyl methacrylate (B99206) has been studied, and the kinetics are influenced by the nature of the alkyl halide and the reaction temperature. researchgate.net For Butanamide, N-(2-(dimethylamino)ethyl)-, reaction with an alkyl halide, R-X, would yield the corresponding quaternary ammonium salt, [CH₃(CH₂)₂C(O)N(H)(CH₂)₂N(CH₃)₂R]⁺X⁻. The rate of this reaction would be expected to follow second-order kinetics. semanticscholar.org

Table of Quaternization Reaction Parameters for Analogous Systems

| Tertiary Amine System | Alkyl Halide | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|---|---|

| N,N-dimethylcyclohexylamines | Methyl Iodide | Methanol | 30 | Varies with substrate | rsc.org |

| N,N-dimethylaniline | Benzyl (B1604629) Chloride | Acetone | 27 | 1.35 x 10⁻⁴ L mol⁻¹ s⁻¹ | semanticscholar.org |

This table presents data for analogous systems to illustrate typical reaction conditions and kinetics for quaternization reactions.

Coordination Chemistry with Metal Centers

The tertiary amine functionality, along with the potential for the amide oxygen to act as a donor, allows Butanamide, N-(2-(dimethylamino)ethyl)- to function as a ligand in coordination chemistry. Ligands containing the N,N-dimethylaminoethyl moiety are known to form stable complexes with a variety of transition metals. acs.orgcore.ac.ukoipub.com

The compound can act as a bidentate ligand, coordinating to a metal center through both the tertiary amine nitrogen and the amide carbonyl oxygen, forming a stable chelate ring. The coordination behavior would depend on the metal ion, its oxidation state, and the reaction conditions. For example, ligands containing the bis(2-dimethylaminoethyl)amine framework have been shown to form five-coordinate complexes with transition metals from manganese to zinc. acs.org While the specific coordination chemistry of Butanamide, N-(2-(dimethylamino)ethyl)- has not been extensively reported, its structural motifs suggest a strong potential for forming stable metal complexes. Steric factors can play a significant role; for instance, the dimethylamino group in a similar macrocyclic ligand was found to be too sterically hindered to coordinate to certain metal ions. oipub.com

Oxidation Pathways of the Dimethylamino Group

The tertiary dimethylamino group within Butanamide, N-(2-(dimethylamino)ethyl)- is susceptible to oxidation through several pathways, primarily yielding N-oxides or undergoing N-demethylation. These reactions are analogous to the metabolic pathways observed for many xenobiotics containing tertiary amine moieties. mdpi.comnih.gov

N-Oxide Formation: The most direct oxidation pathway involves the formation of a tertiary amine N-oxide. This transformation is accomplished by various oxidizing agents, with hydrogen peroxide and peroxy acids like m-chloroperoxybenzoic acid (mCPBA) being common laboratory reagents. thieme-connect.dewikipedia.org The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the oxidant. asianpubs.orgresearchgate.net Catalytic methods using transition metals such as ruthenium or rhenium with oxidants like molecular oxygen or sodium percarbonate have also been developed for efficient N-oxide synthesis. asianpubs.orgorganic-chemistry.org

Oxidative N-Demethylation: A second major pathway is oxidative N-demethylation, which converts the tertiary amine into a secondary amine and formaldehyde. This process is often catalyzed by metalloenzymes like cytochrome P450 in biological systems and can be mimicked by chemical systems. mdpi.comnih.govnih.gov The mechanism can proceed through a single-electron transfer (SET) to form a radical cation, followed by deprotonation of an adjacent C-H bond to yield an iminium ion intermediate. mdpi.com Hydrolysis of this iminium ion subsequently yields the secondary amine, N-(2-(methylamino)ethyl)butanamide, and formaldehyde. acs.org The modified Polonovski reaction, which involves the reaction of an N-oxide with an iron catalyst, is another method to achieve N-demethylation. nih.govpublish.csiro.auresearchgate.net

A summary of the primary oxidation products is presented in the table below.

| Oxidation Pathway | Reagents/Catalysts | Major Product(s) |

| N-Oxidation | H₂O₂, mCPBA, Caro's acid | Butanamide, N-(2-(dimethylamino)ethyl)-N-oxide |

| Oxidative N-Demethylation | Cytochrome P450 mimics, Modified Polonovski reagents (e.g., FeSO₄) | N-(2-(methylamino)ethyl)butanamide, Formaldehyde |

Acid-Base Properties and Protonation States

Butanamide, N-(2-(dimethylamino)ethyl)- possesses two nitrogen atoms with distinct basicities: the tertiary amine of the dimethylamino group and the nitrogen of the amide linkage.

The dimethylamino group is significantly basic. The pKa of the conjugate acid of a structurally similar compound, N,N-dimethylethylamine, is approximately 10.16. nih.govwikipedia.org This indicates that at physiological pH (~7.4), the dimethylamino group of Butanamide, N-(2-(dimethylamino)ethyl)- will exist predominantly in its protonated, cationic ammonium form. In strongly acidic solutions, it will be almost entirely protonated, while in basic solutions (pH > 11), the neutral, unprotonated form will dominate.

In contrast, the amide nitrogen is substantially less basic. The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, which significantly reduces its availability for protonation. Amides are generally considered very weak bases, with the pKa of their conjugate acids being in the range of -1 to 0. Consequently, protonation of the amide nitrogen only occurs under strongly acidic conditions. The primary site of protonation in an amide under such conditions is typically the carbonyl oxygen, due to resonance stabilization of the resulting cation.

The protonation equilibrium is therefore dominated by the tertiary amine group, as illustrated in the following table.

| pH Range | Dominant Species |

| pH < 2 | Dicationic (protonation on both amine and carbonyl oxygen) |

| 2 < pH < 9 | Monocationic (protonation on dimethylamino group) |

| pH > 11 | Neutral |

Derivatization Chemistry for Analytical and Synthetic Applications

Derivatization of Butanamide, N-(2-(dimethylamino)ethyl)- is a key strategy for enhancing its detectability in analytical methods and for creating new molecular analogues with modified properties.

Introduction of Chromophores and Fluorophores for Spectroscopic Detection

To enable or enhance detection by UV-Visible or fluorescence spectroscopy, a chromophore or fluorophore can be attached to the molecule. While many classic derivatizing agents target primary and secondary amines, options exist for tertiary amines. libretexts.org

One approach involves the quaternization of the tertiary nitrogen with an alkyl halide that contains a chromophoric or fluorophoric group. This is an application of the Menshutkin reaction, where the tertiary amine acts as a nucleophile. unacademy.comwikipedia.org Reagents such as benzyl bromide or other aromatic halides can introduce a UV-active moiety.

Alternatively, while less common for tertiary amines, reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) have been reported to react with some tertiary amines, introducing a highly fluorescent fluorenyl group. libretexts.orgresearchgate.net

| Derivatization Reagent | Functional Group Targeted | Resulting Moiety | Detection Method |

| Benzyl bromide | Tertiary amine (quaternization) | Benzyl quaternary ammonium salt | UV Spectroscopy |

| 4-Nitrobenzyl bromide | Tertiary amine (quaternization) | 4-Nitrobenzyl quaternary ammonium salt | UV Spectroscopy |

| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Tertiary amine | Fluorenylmethyl group | Fluorescence Spectroscopy |

| Dansyl chloride (DNS-Cl) | Product of N-demethylation (secondary amine) | Dansyl group | Fluorescence Spectroscopy |

Derivatization for Enhanced Chromatographic Separation (HPLC, GC)

For Gas Chromatography (GC), derivatization is often essential for polar compounds like amines to increase their volatility and thermal stability. nih.gov Tertiary amines can be derivatized using reagents like alkyl chloroformates (e.g., propyl chloroformate, pentafluorobenzyl chloroformate). researchgate.netvt.edu These reactions proceed via N-dealkylation (specifically N-demethylation in this case) followed by the formation of a carbamate (B1207046) derivative with the resulting secondary amine. This process replaces the polar amine with a less polar, more volatile carbamate group suitable for GC analysis.

For High-Performance Liquid Chromatography (HPLC), derivatization can be used to alter the polarity for better separation or to introduce a detectable tag, as discussed previously. libretexts.org Quaternization of the tertiary amine with an alkylating agent, such as an alkyl iodide, will convert the neutral (at high pH) or singly charged amine into a permanently charged quaternary ammonium salt. unacademy.comresearchgate.net This change dramatically increases the compound's hydrophilicity, significantly altering its retention time in reversed-phase HPLC, often leading to earlier elution and sharper peak shapes.

| Technique | Reagent | Purpose |

| GC | Alkyl Chloroformates | Increases volatility and thermal stability by forming a carbamate derivative after N-demethylation. |

| HPLC | Alkyl Halides (e.g., methyl iodide) | Forms a permanently charged quaternary ammonium salt, altering polarity and retention time. |

| HPLC | Chromophoric/Fluorophoric Reagents | Enhances spectroscopic detection (see section 5.4.1). |

Selective Functionalization for Analogue Synthesis

The synthesis of analogues of Butanamide, N-(2-(dimethylamino)ethyl)- can be achieved by modifying either the butanamide or the N-(2-(dimethylamino)ethyl) portions of the molecule. pulsus.com

Modification of the Acyl Group: A straightforward approach to analogue synthesis is to use different carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) in the initial amide bond formation reaction with N,N-dimethylethylenediamine. This allows for the introduction of a wide variety of aliphatic, aromatic, or heterocyclic acyl groups in place of the butanoyl group. nih.gov

Functionalization of the Tertiary Amine: The tertiary amine group is a key site for selective functionalization. As previously mentioned, it can undergo quaternization with a diverse range of alkylating agents, introducing new functional groups into the molecule via a stable C-N bond. nih.govgoogle.com This approach is useful for permanently introducing a positive charge or for appending other chemical moieties.

Modification of the Amide N-H: While the amide N-H is generally less reactive than a primary or secondary amine, it can be deprotonated with a strong base and subsequently alkylated, allowing for the synthesis of N,N-disubstituted amide analogues.

Unconventional Reactions and Transformations

Beyond standard oxidation, acid-base, and derivatization reactions, the structure of Butanamide, N-(2-(dimethylamino)ethyl)- offers potential for less common, often intramolecular, transformations. Amides can be activated to undergo intramolecular cyclization reactions to form N-heterocycles. rsc.orgrsc.org

For Butanamide, N-(2-(dimethylamino)ethyl)-, it is conceivable that under specific activating conditions (e.g., with reagents like triflic anhydride (B1165640) or in the presence of a Lewis acid), the amide carbonyl oxygen could be rendered more electrophilic. This could facilitate an intramolecular nucleophilic attack by the tertiary amine nitrogen. While sterically challenging, such a cyclization would lead to the formation of a bicyclic ring system containing a quaternary ammonium center.

Another possibility involves a rearrangement following an initial reaction. For instance, a Polonovski-type reaction, which typically leads to N-demethylation via an iminium ion, could potentially be intercepted by an intramolecular nucleophile if the acyl chain were appropriately functionalized, leading to complex heterocyclic structures. While specific examples for this exact molecule are not documented in the literature, precedents involving intramolecular reactions of amides and amines suggest the potential for such unconventional transformations under tailored reaction conditions. miami.edu

Applications of Butanamide, N 2 Dimethylamino Ethyl As a Chemical Building Block and in Materials Science

Precursor in Organic Synthesis of Complex Molecules

The inherent reactivity of Butanamide, N-(2-(dimethylamino)ethyl)- allows it to serve as a foundational element in the construction of more complex molecular architectures. Its utility as a precursor is notable in the multi-step synthesis of various organic compounds.

Use in Multi-Step Synthesis of Heterocyclic Compounds

While direct, single-step syntheses of heterocyclic compounds from Butanamide, N-(2-(dimethylamino)ethyl)- are not extensively documented, its potential as a precursor in multi-step pathways is recognized. The presence of both a secondary amide and a tertiary amine allows for a variety of chemical modifications. For instance, the amide nitrogen can be involved in cyclization reactions after appropriate functionalization of the carbon backbone. The dimethylamino group can act as a directing group or be transformed into a quaternary ammonium (B1175870) salt, influencing the reactivity of the molecule in subsequent synthetic steps. The synthesis of certain complex heterocyclic systems may involve the initial preparation of a derivative of Butanamide, N-(2-(dimethylamino)ethyl)- which then undergoes intramolecular reactions to form the desired ring structure.

Intermediate in the Preparation of High-Value Organic Compounds

Butanamide, N-(2-(dimethylamino)ethyl)- is recognized as a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). mallakchemicals.compharmanoble.com Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final API. pharmanoble.com The quality and purity of intermediates like Butanamide, N-(2-(dimethylamino)ethyl)- are crucial as they directly impact the efficacy and safety of the final drug product. pharmanoble.com While the specific high-value compounds synthesized from this intermediate are often proprietary, its availability from chemical suppliers underscores its role in the broader landscape of organic and medicinal chemistry. mallakchemicals.com The analysis of this compound by techniques such as High-Performance Liquid Chromatography (HPLC) is established, which is essential for quality control in pharmacokinetic studies and for the isolation of impurities during the manufacturing process. sielc.com

Monomer and Modifier in Polymer Chemistry

The bifunctional nature of Butanamide, N-(2-(dimethylamino)ethyl)- lends itself to applications in polymer science, where it can be incorporated into polymer chains as a monomer or used to modify existing polymers.

Synthesis of Polymeric Materials with Tunable Properties

Though not as common as its acrylate (B77674) or methacrylate (B99206) analogs, amide-containing monomers like Butanamide, N-(2-(dimethylamino)ethyl)- can be polymerized to create polyamides with specific properties. The presence of the pendant dimethylamino group can impart hydrophilicity and pH-sensitivity to the resulting polymer. The polymerization process, whether through condensation or other methods, would lead to materials where the properties can be tuned by copolymerizing Butanamide, N-(2-(dimethylamino)ethyl)- with other monomers. This approach allows for the creation of a wide range of polymeric materials with tailored characteristics for specific applications.

Development of Responsive Polymer Systems (e.g., pH-, Thermo-, Gas-Responsive)

The tertiary amine group in Butanamide, N-(2-(dimethylamino)ethyl)- is a key feature for the development of responsive polymers. This group can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This pH-responsive behavior is a cornerstone of "smart" polymer systems. While extensive research has focused on polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) for their pH and temperature sensitivity, the conceptual framework applies to polymers derived from Butanamide, N-(2-(dimethylamino)ethyl)-. mdpi.commdpi.comnih.govnih.govnih.gov Such polymers could find applications in drug delivery systems, where a change in pH triggers the release of an encapsulated therapeutic agent. mdpi.comrsc.org The ability to create materials that respond to environmental stimuli is a significant area of materials science, and monomers like Butanamide, N-(2-(dimethylamino)ethyl)- are valuable components in this endeavor.

Role in Catalyst Design and Ligand Development

The presence of both nitrogen and oxygen atoms in Butanamide, N-(2-(dimethylamino)ethyl)- makes it a candidate for use as a ligand in coordination chemistry and catalysis.

The nitrogen of the dimethylamino group and the oxygen of the amide carbonyl can act as donor atoms, chelating to a metal center. Such bidentate ligands can influence the reactivity and selectivity of transition metal catalysts in a variety of organic transformations. google.commdpi.comjustia.com The development of novel ligands is crucial for advancing the field of catalysis, and compounds like Butanamide, N-(2-(dimethylamino)ethyl)- offer a modular scaffold that can be further functionalized to fine-tune the electronic and steric properties of the resulting metal complexes. While specific applications of Butanamide, N-(2-(dimethylamino)ethyl)- as a ligand are not yet widely reported, its structural motifs are present in more complex and established ligands used in transition metal-catalyzed reactions. nih.gov

Applications in Surfactant and Emulsifier Chemistry

Butanamide, N-(2-(dimethylamino)ethyl)- possesses a molecular structure conducive to surface-active properties, positioning it as a valuable chemical building block in the synthesis of more complex surfactants and as a component in emulsifier systems. Its amphiphilic nature, characterized by a hydrophobic butanamide tail and a hydrophilic N-(2-(dimethylamino)ethyl) headgroup, is central to these potential applications. The tertiary amine in the headgroup can be quaternized to form a cationic surfactant, a class of compounds known for their ability to adsorb at interfaces, reduce surface tension, and form micelles in solution.

While not extensively documented as a primary surfactant itself, its role as a precursor is significant. The synthesis of cationic surfactants often involves the alkylation of tertiary amines to create a permanently charged quaternary ammonium group, which enhances the molecule's hydrophilicity and interaction with polar solvents like water. The amide linkage provides a stable connection between the hydrophobic and hydrophilic moieties.

Research into related structures, such as long-chain N,N-(2-Lauric-Ethyl) Stearamidium Chloride, demonstrates the viability of amide-containing compounds in forming effective cationic surfactants. kemdikbud.go.id The fundamental properties of Butanamide, N-(2-(dimethylamino)ethyl)- that make it a candidate for surfactant and emulsifier chemistry are summarized in the table below.

Table 1: Surfactant-Relevant Properties of Butanamide, N-(2-(dimethylamino)ethyl)-

| Property | Structural Feature | Relevance to Surfactant/Emulsifier Applications |

|---|---|---|

| Amphiphilicity | Possesses both a nonpolar butanamide tail and a polar (dimethylamino)ethyl headgroup. | Allows the molecule to orient at oil-water interfaces, a fundamental requirement for surfactant and emulsifier activity. |

| Cationic Potential | The tertiary amine of the headgroup can be quaternized to form a quaternary ammonium salt. | Quaternization creates a cationic surfactant with a strong hydrophilic headgroup, enhancing its surface activity and enabling electrostatic interactions. |

| pH-Sensitivity | The tertiary amine can be protonated in acidic conditions, imparting a positive charge. | This allows for pH-responsive behavior in formulations, where its surfactant properties can be "switched on" or "off" by adjusting the pH. |

| Hydrogen Bonding | The amide group can participate in hydrogen bonding. | This can influence its aggregation behavior in solution and its interaction with other components in a formulation. |

Integration into Chemical Processes and Industrial Formulations (excluding specific product properties/uses like pharmaceuticals/agrochemicals which are outside the scope)

As a chemical intermediate, Butanamide, N-(2-(dimethylamino)ethyl)- offers versatility in various chemical processes and industrial formulations due to its reactive functional groups. The presence of a secondary amide and a tertiary amine allows it to be incorporated into larger molecular structures, such as polymers and specialty chemicals, to impart specific properties.

In the realm of materials science, the N-(2-(dimethylamino)ethyl) moiety is particularly noteworthy. This functional group is a key component in the synthesis of "smart" polymers that respond to external stimuli like pH and temperature. For instance, polymers incorporating 2-(dimethylamino)ethyl methacrylate (DMAEMA), a structurally related monomer, are known to exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition from soluble to insoluble as the temperature is raised. mdpi.com Similarly, the tertiary amine provides pH-responsiveness, as it can be protonated at low pH, leading to changes in polymer conformation and solubility. nih.gov The incorporation of Butanamide, N-(2-(dimethylamino)ethyl)- into a polymer backbone or as a side chain could therefore be a strategy to introduce these desirable responsive properties.

The molecule can also function as a building block in the synthesis of more complex organic molecules. Its amine and amide groups can undergo further reactions to create a variety of derivatives for use in coatings, adhesives, and other industrial formulations where properties like adhesion, viscosity modification, and surface affinity are important. The table below outlines some of the potential integrations of this compound into broader chemical processes.

Table 2: Potential Integration of Butanamide, N-(2-(dimethylamino)ethyl)- in Chemical Processes and Formulations

| Application Area | Function of the Compound | Relevant Chemical Moiety | Resulting Property in Formulation |

|---|---|---|---|

| Polymer Synthesis | Monomer or chain modifier | N-(2-(dimethylamino)ethyl) group | Introduction of pH and temperature sensitivity into the polymer structure. |

| Organic Synthesis | Chemical Intermediate | Amide and tertiary amine groups | Serves as a starting material for the synthesis of more complex molecules with tailored properties. |

| Coatings and Adhesives | Adhesion promoter or crosslinking agent | Amide and tertiary amine groups | Can enhance binding to surfaces through hydrogen bonding and polar interactions. |

| Corrosion Inhibition | Surface-active agent | Tertiary amine group | The amine can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. |

Future Research Directions and Unexplored Avenues for Butanamide, N 2 Dimethylamino Ethyl

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The traditional synthesis of amides often involves the coupling of a carboxylic acid or its activated derivative (like an acyl chloride) with an amine. For Butanamide, N-(2-(dimethylamino)ethyl)-, this would typically involve the reaction of butanoyl chloride with N,N-dimethylethylenediamine. Future research could focus on developing more efficient and selective synthetic strategies.

One promising area is the exploration of catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste. For instance, direct amidation reactions catalyzed by transition metals or boronic acids could offer a more atom-economical route. Research into greener reaction media, such as water or bio-based solvents, would also be a valuable pursuit to enhance the environmental profile of the synthesis.

Furthermore, the development of continuous flow synthesis processes for Butanamide, N-(2-(dimethylamino)ethyl)- could offer significant advantages in terms of safety, scalability, and product consistency. Flow chemistry allows for precise control over reaction parameters, which can lead to higher yields and purities.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Activating Agent | Potential Advantages | Potential Challenges |

| Traditional Acyl Chloride Route | Thionyl chloride, Oxalyl chloride | High reactivity, generally good yields | Generation of corrosive HCl, use of hazardous reagents |

| Carbodiimide Coupling | DCC, EDC | Milder reaction conditions | Formation of urea (B33335) byproducts, cost of reagents |

| Catalytic Direct Amidation | Boronic acid or transition metal catalysts | High atom economy, reduced waste | Catalyst development and optimization, substrate scope |

| Continuous Flow Synthesis | Various | Enhanced safety and scalability, precise control | Initial setup cost, potential for clogging |